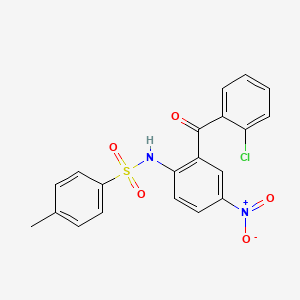

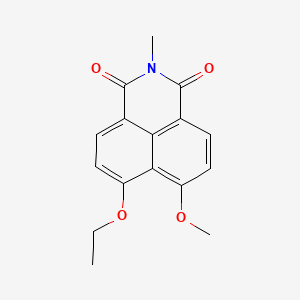

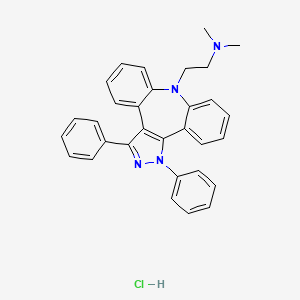

6-Ethoxy-7-methoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 256-502-7, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, crystalline solid that is primarily known for its explosive properties. This compound has significant applications in both military and industrial sectors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:

Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

Each stage requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same basic steps as the laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors and precise control of reaction parameters to maximize yield and purity. Safety measures are critical due to the explosive nature of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

Reduction: It can be reduced to form various amines.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.

Substitution: Strong nucleophiles such as hydroxide ions can facilitate substitution reactions.

Major Products

Reduction: The reduction of 2,4,6-trinitrotoluene typically yields 2,4,6-triaminotoluene.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-trinitrotoluene has a wide range of applications in scientific research:

Chemistry: It is used as a standard explosive for calibration and testing purposes.

Biology: Studies have been conducted on its effects on various biological systems, particularly its toxicity and environmental impact.

Medicine: Research has explored its potential use in targeted drug delivery systems due to its ability to release energy upon decomposition.

Industry: It is widely used in the mining and construction industries for blasting and demolition purposes.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid release of gases generates a high-pressure shock wave, which is the basis of its explosive power.

Comparison with Similar Compounds

Similar Compounds

- 2,4-dinitrotoluene

- 2,6-dinitrotoluene

- 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique among these compounds due to its specific arrangement of nitro groups, which provides optimal stability and explosive power. Its synthesis is also more straightforward compared to other trinitro compounds, making it more accessible for industrial applications.

Properties

CAS No. |

49850-04-6 |

|---|---|

Molecular Formula |

C16H15NO4 |

Molecular Weight |

285.29 g/mol |

IUPAC Name |

6-ethoxy-7-methoxy-2-methylbenzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C16H15NO4/c1-4-21-12-8-6-10-13-9(15(18)17(2)16(10)19)5-7-11(20-3)14(12)13/h5-8H,4H2,1-3H3 |

InChI Key |

HJFUELYSJZDVSR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C2C3=C(C=CC(=C13)OC)C(=O)N(C2=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)